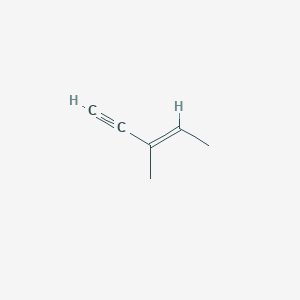
3-Methylpent-3-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-3-en-1-yne is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-Methylpent-3-en-1-yne serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for more complex organic molecules.
Key Reactions:
- Alkyne Coupling: The triple bond in this compound can undergo coupling reactions, which are essential for forming larger carbon frameworks used in pharmaceuticals and agrochemicals.
- Hydroboration-Oxidation: This reaction can convert the alkyne to an alcohol, providing pathways to synthesize alcohol derivatives that are crucial in medicinal chemistry.
Material Science
The unique combination of rigid and flexible components in this compound makes it interesting for applications in material science. Researchers are exploring its potential in developing new polymers with specific properties.
Potential Applications:
- Polymer Synthesis: The compound can be utilized as a monomer in the production of polymers that exhibit desirable mechanical and thermal properties.
- Functional Materials: Its reactivity allows for the incorporation of functional groups into materials, enhancing their performance in various applications such as coatings and adhesives.
Chemical Biology
The reactivity of this compound also makes it a candidate for investigations in chemical biology. Researchers are looking into its interactions with biological molecules, which could lead to insights into enzyme mechanisms or the development of new therapeutic agents.
Research Insights:
- Enzyme Inhibition Studies: The compound's structure may allow it to interact with specific enzymes, leading to potential applications as an inhibitor or modulator in biochemical pathways.
- Bioorthogonal Chemistry: Its alkyne functionality may facilitate bioorthogonal reactions, which are useful for labeling biomolecules in live cells without interfering with native biochemical processes.
Case Study 1: Synthesis of Propargylic Ethers
A study published in the Chemical and Pharmaceutical Bulletin explored the synthesis of propargylic ethers using gold-mediated reactions involving terminal alkynes like this compound. This method demonstrated the compound's utility as a precursor for complex ether structures, which are valuable in organic synthesis .
Case Study 2: Polymer Development
Research conducted by SIELC Technologies highlighted the application of this compound in polymer chemistry. The compound was used to create novel materials with enhanced properties suitable for various industrial applications .
Case Study 3: Biological Interactions
A study focused on the interactions of alkynes with biological systems indicated that compounds like this compound could serve as valuable tools for probing enzyme activity and developing new therapeutic strategies .
Propiedades
Número CAS |
1574-33-0 |
|---|---|
Fórmula molecular |
C6H8 |
Peso molecular |
80.13 g/mol |
Nombre IUPAC |
(E)-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5+ |
Clave InChI |
GRGVQLWQXHFRHO-AATRIKPKSA-N |
SMILES |
CC=C(C)C#C |
SMILES isomérico |
C/C=C(\C)/C#C |
SMILES canónico |
CC=C(C)C#C |
Punto de ebullición |
66.5 °C |
Key on ui other cas no. |
1574-33-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















